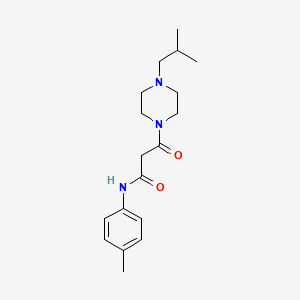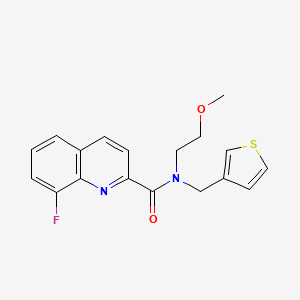![molecular formula C21H31N3O2 B3805293 4-(2-oxo-1-pyrrolidinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide](/img/structure/B3805293.png)
4-(2-oxo-1-pyrrolidinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide
描述
4-(2-oxo-1-pyrrolidinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide, also known as PNU-120596, is a small molecule that has been identified as a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is found in the central nervous system and has been implicated in a variety of physiological and pathological processes, including learning and memory, inflammation, and neurodegenerative diseases. The development of PNU-120596 has therefore generated considerable interest as a potential therapeutic agent for these conditions.
作用机制
The α7 nAChR is a ligand-gated ion channel that is activated by the binding of acetylcholine or other agonists. Activation of this receptor has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. 4-(2-oxo-1-pyrrolidinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide acts as an antagonist of the α7 nAChR, blocking the binding of agonists and preventing activation of the receptor. This in turn leads to downstream effects on neurotransmitter release and other physiological processes.
Biochemical and physiological effects:
The effects of 4-(2-oxo-1-pyrrolidinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide on various biochemical and physiological processes have been studied in detail. In addition to its effects on neurotransmitter release, 4-(2-oxo-1-pyrrolidinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to enhance the activity of anti-inflammatory cytokines. Physiologically, 4-(2-oxo-1-pyrrolidinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide has been shown to improve cognitive function, reduce inflammation, and protect against various forms of neuronal damage.
实验室实验的优点和局限性
One advantage of 4-(2-oxo-1-pyrrolidinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide is its potency and selectivity for the α7 nAChR, which minimizes off-target effects. It is also relatively stable and easy to synthesize, making it a useful tool for studying the α7 nAChR in vitro and in vivo. However, one limitation is that it is a small molecule and may not be suitable for certain types of experiments, such as those involving protein-protein interactions or structural studies.
未来方向
There are several potential future directions for research on 4-(2-oxo-1-pyrrolidinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide. One area of interest is the development of more potent and selective α7 nAChR antagonists, which could have even greater therapeutic potential. Another area of interest is the use of 4-(2-oxo-1-pyrrolidinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide as a tool for studying the α7 nAChR in various disease models, including Alzheimer's disease, schizophrenia, and sepsis. Finally, the potential use of 4-(2-oxo-1-pyrrolidinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide as a therapeutic agent in humans will require further preclinical and clinical studies to evaluate its safety and efficacy.
科学研究应用
4-(2-oxo-1-pyrrolidinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide has been extensively studied in vitro and in vivo, with a focus on its potential therapeutic applications. In vitro studies have shown that 4-(2-oxo-1-pyrrolidinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide is a potent and selective antagonist of the α7 nAChR, with minimal off-target effects. In vivo studies have demonstrated that 4-(2-oxo-1-pyrrolidinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide can improve cognitive function in animal models of Alzheimer's disease and schizophrenia, reduce inflammation in models of sepsis and arthritis, and protect against neuronal damage in models of stroke and traumatic brain injury.
属性
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c25-20(10-5-14-24-15-6-11-21(24)26)22-19-9-4-13-23(17-19)16-12-18-7-2-1-3-8-18/h1-3,7-8,19H,4-6,9-17H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDKMEORFGWIEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)NC(=O)CCCN3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-ethyl-5-(1-{[5-(1H-imidazol-2-yl)-2-thienyl]carbonyl}piperidin-4-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3805222.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B3805225.png)
![4-[5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinyl]thiomorpholine](/img/structure/B3805233.png)
![1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B3805234.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B3805244.png)

![N-{[2-(methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methyl}-2-morpholin-4-ylbenzamide](/img/structure/B3805260.png)
![2-cyclopropyl-6-{[4-(2,6-dimethyl-4-pyridinyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B3805277.png)

![1-{4-[(3-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-5-isoxazolyl)methoxy]phenyl}-1H-1,2,4-triazole](/img/structure/B3805292.png)
![4-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)-3-methylpyridine](/img/structure/B3805300.png)
![2-(5-{[3-(2-chlorophenyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B3805306.png)
![2-{1-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-2-piperidinyl}pyridine](/img/structure/B3805312.png)
![3'-{[1-(methoxymethyl)cyclopropyl]methyl}-1-methyl-5'-phenyl-1H,3'H-2,4'-biimidazole](/img/structure/B3805314.png)